molecular formula C12H18N2O B1466588 1-[(2-Ethoxyphenyl)methyl]azetidin-3-amine CAS No. 1487929-10-1

1-[(2-Ethoxyphenyl)methyl]azetidin-3-amine

Cat. No.: B1466588
CAS No.: 1487929-10-1
M. Wt: 206.28 g/mol
InChI Key: OIGNLSCFACSLBC-UHFFFAOYSA-N
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Description

Azetidines are four-membered nitrogen-containing heterocycles that exhibit significant ring strain, which contributes to their unique reactivity and stability . EPM was first synthesized and characterized by researchers at the University of Texas in 2012.

Preparation Methods

The synthesis of 1-[(2-Ethoxyphenyl)methyl]azetidin-3-amine involves several steps. One common synthetic route starts with the preparation of (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines . Industrial production methods for azetidine derivatives often involve similar multi-step processes, with optimization for large-scale synthesis.

Chemical Reactions Analysis

1-[(2-Ethoxyphenyl)methyl]azetidin-3-amine undergoes various types of chemical reactions due to the strain-driven character of the azetidine ring . Some common reactions include:

    Oxidation: The compound can undergo oxidative cleavage with reagents like sodium metaperiodate.

    Reduction: Hydrogenolysis using palladium on carbon (Pd/C) in methanol can reduce the compound.

    Substitution: The azetidine ring can participate in substitution reactions, often facilitated by the ring strain.

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative cleavage can yield dialdehydes, while reduction can produce alcohols .

Scientific Research Applications

1-[(2-Ethoxyphenyl)methyl]azetidin-3-amine has a wide range of scientific research applications:

    Chemistry: It serves as a valuable intermediate in the synthesis of various heterocyclic compounds.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.

    Medicine: Azetidine derivatives, including EPM, are explored for their potential therapeutic properties.

    Industry: The compound is used in the development of new materials and polymers due to its reactivity and stability.

Mechanism of Action

The mechanism of action of 1-[(2-Ethoxyphenyl)methyl]azetidin-3-amine involves its interaction with molecular targets and pathways influenced by the azetidine ring’s strain-driven reactivity . The ring strain facilitates unique interactions with biological molecules, potentially leading to various biological effects. Specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding .

Comparison with Similar Compounds

1-[(2-Ethoxyphenyl)methyl]azetidin-3-amine can be compared with other azetidine derivatives and similar four-membered heterocycles:

    Azetidine: The parent compound, azetidine, shares the four-membered ring structure but lacks the ethoxyphenylmethyl substitution.

    Oxetane: Another four-membered heterocycle, oxetane, contains an oxygen atom instead of nitrogen, leading to different reactivity and applications.

    Aziridine: A three-membered nitrogen-containing heterocycle, aziridine, exhibits even greater ring strain and reactivity compared to azetidines.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[(2-ethoxyphenyl)methyl]azetidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-2-15-12-6-4-3-5-10(12)7-14-8-11(13)9-14/h3-6,11H,2,7-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGNLSCFACSLBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CN2CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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